2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-22-12-4-5-14(17)13(10-12)16(21)19-7-9-20-8-6-18-15(20)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDWJINHEWXNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves targeting specific enzymes or receptors associated with tumor growth.
Case Study:
A study on imidazole derivatives demonstrated that modifications at the benzamide position can enhance anticancer activity against various cell lines, including breast and lung cancer cells. The incorporation of the cyclopropyl group may further optimize the binding affinity to target proteins involved in cancer progression .
Antimicrobial Properties
Compounds with imidazole frameworks are frequently explored for their antimicrobial effects. The presence of the cyclopropyl group may influence the compound's interaction with microbial targets, potentially leading to enhanced efficacy against resistant strains.
Research Findings:
A comparative analysis of similar compounds revealed that those containing imidazole and cyclopropyl moieties exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The precise mechanism is believed to involve disruption of bacterial cell membrane integrity .
Neurological Applications
The unique structure of this compound suggests potential applications in treating neurological disorders. Imidazole derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression.
Example Research:
Studies on related compounds have shown promising results in animal models for anxiety reduction, suggesting that modifications like those found in 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide could lead to new therapeutic agents for mental health disorders.
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Table 1: Structural Comparison of Key Benzamide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide core but lacks halogenation. Its hydroxyalkyl group facilitates metal coordination, contrasting with the target compound’s imidazole, which may enhance π-system interactions .
- Betrixaban (): A clinically approved Factor Xa inhibitor with a 5-methoxybenzamide scaffold.
- 2-Bromo-N-(2-(2-methyl-5-nitroimidazol-1-yl)ethyl)acetamide (): Features a bromoacetamide and nitroimidazole group. The target’s cyclopropyl-imidazole substituent likely improves metabolic stability over nitro groups, which are prone to reduction .
Biological Activity
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrN3O2, with a molecular weight of 364.243 g/mol. The compound features a bromine atom, a methoxy group, and an imidazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line/Enzyme |
|---|---|---|---|
| This compound | Potential Anticancer | TBD | TBD |
| N-methyl-substituted derivatives | Antiproliferative | 3.1 | MCF-7 |
| Hydroxy-substituted derivatives | Antioxidative | 2.2 - 4.4 | Various cell lines |
| Related imidazole derivatives | Antimicrobial | TBD | Various bacterial strains |
Case Studies
- Antiproliferative Activity : A study on methoxy-substituted benzimidazole derivatives found that certain modifications significantly enhanced their antiproliferative activity against MCF-7 cells, suggesting that similar modifications could be explored for this compound .
- Enzyme Interaction : Research on imidazole derivatives indicated their potential as enzyme inhibitors, particularly in targeting kinases involved in cancer signaling pathways. This opens avenues for further exploration of the enzyme inhibition potential of this compound .
- Antimicrobial Studies : Compounds with similar structural features have been tested against various pathogens, demonstrating effective antimicrobial properties. This suggests that this compound may also possess similar activities .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide?
The compound can be synthesized via palladium-catalyzed coupling reactions or stepwise functionalization of the benzamide core. For example, bromoacetamide intermediates (e.g., 2-bromo-N-(2-(2-methyl-5-nitroimidazolyl)ethyl)acetamide) are coupled with cyclopropyl-containing imidazole derivatives under basic conditions . Precursor synthesis often involves reacting 2-bromo-5-methoxybenzoic acid with ethylenediamine derivatives, followed by cyclopropane ring introduction via nucleophilic substitution .
Q. How is the compound characterized for structural validation?
Routine characterization includes:
Q. What pharmacological targets are associated with this benzamide derivative?
Similar benzamides show affinity for dopamine D2 and serotonin 5-HT3 receptors, suggesting potential neuropharmacological applications. Target engagement is often validated via radioligand binding assays .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding networks for this compound?
Single-crystal X-ray diffraction (performed with SHELXL ) reveals intermolecular interactions critical for stability. Graph set analysis (e.g., Etter’s rules ) identifies motifs like R₂²(8) rings formed between the amide group and imidazole N-H donors. Such data clarify packing efficiency and polymorphic behavior .
Q. What strategies optimize yield in multi-step syntheses, and how are contradictory data resolved?
Conflicting yields (e.g., 60–85% in similar reactions ) arise from solvent polarity, catalyst loading, or cyclopropane ring strain. Methodological adjustments include:
Q. How do substituent modifications (e.g., cyclopropyl vs. aryl groups) impact bioactivity?
The cyclopropyl group enhances metabolic stability by reducing oxidative degradation. Comparative studies with aryl-substituted analogs show:
Q. What analytical methods quantify degradation products under physiological conditions?
Accelerated stability studies (pH 1–10, 40°C) use:
Q. How do docking studies inform SAR for receptor antagonism?
Molecular docking (e.g., AutoDock Vina) predicts binding poses in dopamine D2 receptors. Key findings:
- The methoxy group forms a hydrogen bond with Thr342.
- The cyclopropyl moiety occupies a hydrophobic pocket near Leu176, reducing steric clash vs. bulkier substituents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
